molecular formula C9H13IO3 B2439442 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one CAS No. 2246354-70-9

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one

Cat. No.: B2439442
CAS No.: 2246354-70-9
M. Wt: 296.104
InChI Key: OASLIYGSSVBWCM-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-2,8-dioxaspiro[45]decan-1-one is a spirocyclic compound characterized by the presence of an iodine atom attached to a methylene group, which is further connected to a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one typically involves a multi-step process. One common method includes the reaction of a suitable aldehyde with a diol to form a spirocyclic intermediate, followed by iodination of the methylene group. The reaction conditions often require the use of a Lewis acid catalyst to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of other functional groups within the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield alcohols, amines, or thiols, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For example, in kinase inhibition, the compound binds to the active site of the kinase enzyme, preventing its activity and thereby blocking the signaling pathways involved in cell proliferation and survival . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one is unique due to the presence of the iodine atom, which imparts specific reactivity and allows for targeted modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.

Properties

IUPAC Name

3-(iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IO3/c10-6-7-5-9(8(11)13-7)1-3-12-4-2-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASLIYGSSVBWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(OC2=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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